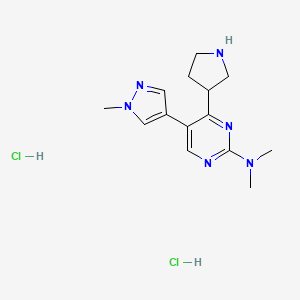![molecular formula C20H21N3O B2434500 N-[2-(1H-ベンゾイミダゾール-2-イル)フェニル]シクロヘキサンカルボキサミド CAS No. 476281-09-1](/img/structure/B2434500.png)
N-[2-(1H-ベンゾイミダゾール-2-イル)フェニル]シクロヘキサンカルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide is a compound that features a benzimidazole moiety, which is a fused heterocyclic structure consisting of a benzene ring and an imidazole ring. Benzimidazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .
科学的研究の応用
N-[2-(1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide has several scientific research applications, including:
作用機序
Target of Action
The primary target of N-[2-(1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide is human glucokinase (GK) . Glucokinase plays a crucial role in the regulation of carbohydrate metabolism. It acts as a glucose sensor, triggering shifts in metabolism or cell function in response to rising or falling levels of glucose, such as occur after a meal or when fasting .
Mode of Action
N-[2-(1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide acts as an allosteric activator of human glucokinase . Allosteric activators bind to a site other than the active site of an enzyme, inducing a conformational change that increases the enzyme’s activity. In this case, the compound increases the catalytic action of glucokinase, enhancing its ability to phosphorylate glucose and thereby increasing the rate of glucose metabolism .
Biochemical Pathways
The activation of glucokinase by N-[2-(1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide affects the glycolysis pathway . By increasing the activity of glucokinase, this compound enhances the conversion of glucose to glucose-6-phosphate, the first step in glycolysis. This leads to an increase in the rate of glucose metabolism, which can have various downstream effects, such as increased energy production and decreased blood glucose levels .
Result of Action
The activation of glucokinase by N-[2-(1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide leads to an increase in the rate of glucose metabolism. This can result in a decrease in blood glucose levels, making the compound potentially useful for the treatment of conditions such as type-2 diabetes .
準備方法
The synthesis of N-[2-(1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. The benzimidazole core can be synthesized through various methods, including:
Condensation with formic acid or trimethyl orthoformate: This method involves the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate.
Reaction with carbon disulfide in alkaline alcoholic solution: This method uses carbon disulfide and an alkaline alcoholic solution to form the benzimidazole ring.
Reaction with aromatic or aliphatic aldehydes: This method involves the reaction of o-phenylenediamine with aldehydes to form the benzimidazole ring.
化学反応の分析
N-[2-(1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
類似化合物との比較
N-[2-(1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide can be compared with other benzimidazole derivatives, such as:
N-(1H-benzimidazol-2-yl)-2-isatinylidene-hydrazine carboxamide: This compound exhibits similar biological activities but has different structural features.
N-(3-(4-methyl-1H-benzo[d]imidazol-2-yl)phenyl)thiophene-2-carboxamide: This compound also shows significant biological activities and is used in similar research applications.
These comparisons highlight the uniqueness of N-[2-(1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide in terms of its specific structure and the range of its biological activities.
特性
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c24-20(14-8-2-1-3-9-14)23-16-11-5-4-10-15(16)19-21-17-12-6-7-13-18(17)22-19/h4-7,10-14H,1-3,8-9H2,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBXGWCVGWTZEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(3-acetylphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B2434418.png)


![2-(4-chlorophenyl)-1-(2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one](/img/structure/B2434426.png)

![1-(3-chlorophenyl)-6-(3-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2434431.png)




![2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2434436.png)



